molecular formula C13H22O3Si B8682127 triethoxy(o-tolyl)silane CAS No. 18412-55-0

triethoxy(o-tolyl)silane

Cat. No.: B8682127
CAS No.: 18412-55-0
M. Wt: 254.40 g/mol
InChI Key: WBYKGOGDEZGLDO-UHFFFAOYSA-N
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Description

Triethoxy(o-tolyl)silane (CAS 18412-55-0) is a high-value organosilane compound with the molecular formula C13H22O3Si and a molecular weight of 254.39 g/mol . This chemical is characterized by its triethoxy silane group linked to an o-tolyl (ortho-methylphenyl) organic group. As a silane coupling agent, its mechanism of action hinges on its dual reactivity: the hydrolyzable ethoxy groups can form silanol bonds with inorganic surfaces like glass, silica, or metals, while the aromatic o-tolyl group can interact with or be incorporated into organic polymers and resins . This bridging function makes it a powerful tool for enhancing the adhesion and compatibility between dissimilar materials in composite systems. In research and development, this compound is particularly significant for creating advanced materials with tailored properties. Its structure is valuable for synthesizing silicone resins with high refractive index and improved anti-yellowing properties, making it a candidate for developing advanced encapsulants in optoelectronics, such as for high-brightness LEDs . Furthermore, it finds application as a surface treatment agent for inorganic fillers and fibers to improve their dispersion and interfacial bonding within plastic and rubber composites, ultimately enhancing the mechanical strength, electrical properties, and durability of the final product . Researchers also utilize it as an adhesion promoter in specialty coatings, sealants, and adhesives . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. It is a moisture-sensitive liquid and should be stored under an inert atmosphere at room temperature to maintain its stability and purity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18412-55-0

Molecular Formula

C13H22O3Si

Molecular Weight

254.40 g/mol

IUPAC Name

triethoxy-(2-methylphenyl)silane

InChI

InChI=1S/C13H22O3Si/c1-5-14-17(15-6-2,16-7-3)13-11-9-8-10-12(13)4/h8-11H,5-7H2,1-4H3

InChI Key

WBYKGOGDEZGLDO-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C1=CC=CC=C1C)(OCC)OCC

Origin of Product

United States

Synthetic Pathways for Triethoxy O Tolyl Silane and Analogous Organotrialkoxysilanes

Direct Synthesis Methodologies for Alkoxysilanes

The direct synthesis of alkoxysilanes from elemental silicon and alcohols represents a significant industrial process. This method, while powerful, is influenced by a number of factors that dictate its efficiency and selectivity.

Catalytic Systems in Direct Synthesis of Arylalkoxysilanes

The direct synthesis of alkoxysilanes is predominantly catalyzed by copper-based systems, including copper itself, copper chlorides (CuCl, CuCl₂), and copper oxides (CuO, Cu₂O). mdpi.comencyclopedia.pub The physical and chemical properties of the catalyst, such as particle size, crystallinity, and method of preparation, significantly impact the reaction's efficiency. encyclopedia.pub For instance, highly crystalline, 2D flake-structured cupric chloride catalysts have demonstrated high selectivity towards the formation of trialkoxysilanes. encyclopedia.pub

In addition to copper, various promoters are often employed to enhance the reaction rate and selectivity. encyclopedia.pub Metals like zinc, tin, phosphorus, and aluminum are among the most important additives. encyclopedia.pub While zinc is believed to primarily improve selectivity without affecting the reaction rate, tin can enhance both of these parameters. encyclopedia.pub

Recent advancements have also explored rhodium-based catalytic systems for the direct C-H silylation of arenes with alkoxysilanes. nih.govrsc.orgrsc.orgnih.gov A rhodium complex derived from [Rh(coe)₂Cl]₂ and Ph-BPE has been shown to effectively catalyze the synthesis of various functional arylalkoxysilanes in high yields, offering a direct route that was not feasible with previous methods. nih.govrsc.orgrsc.org This system is particularly noteworthy for its ability to control redistribution side reactions, leading to cleaner product profiles. nih.govrsc.org

Parameters Influencing Selectivity in Direct Synthesis Reactions

Several key parameters govern the selectivity of direct synthesis reactions for alkoxysilanes. Temperature plays a crucial role; for example, in the synthesis of trimethoxysilane, lower pre-treatment temperatures of the silicon-copper chloride mixture (<553 K) favor the formation of HSi(OMe)₃ with over 98% selectivity, whereas higher temperatures (>603 K) lead to lower selectivity (60–70%). encyclopedia.pub Similarly, in the synthesis of triethoxysilane (B36694) and tetraethoxysilane using CuCl and Cu(0) catalysts, pretreatment of the CuCl/Si mixture at 240–300 °C results in higher selectivity for triethoxysilane (around 80%), while higher pretreatment temperatures favor tetraethoxysilane (above 92%). mdpi.com

The nature of the reactants and the use of dehydrating agents are also critical. In the direct synthesis of tetraalkoxysilanes from SiO₂ and alcohols, the removal of water is essential. acs.org CaO has been identified as a highly effective dehydrating agent. acs.org Furthermore, the use of CO₂ pressure and organic dehydrating agents like 2,2-dimethoxypropane (B42991) can significantly increase the yield of products like tetramethoxysilane (B109134) (TMOS). acs.org

Mechanochemical approaches in high-pressure reactors have also been investigated, demonstrating that factors such as temperature, catalyst type and amount, and the specific alcohol used all influence the outcome. rsc.org This method has achieved silicon conversion of up to 90% with 94% selectivity for tetraalkoxysilane under optimal conditions. rsc.org

Organometallic Approaches to Aryl(triethoxy)silane Synthesis

Organometallic reagents provide a versatile and widely used alternative for the synthesis of aryltrialkoxysilanes, offering a different set of reaction conditions and substrate scope compared to direct synthesis.

Utility of Grignard and Organolithium Reagents with Tetraalkyl Orthosilicates

The reaction of Grignard and organolithium reagents with tetraalkyl orthosilicates (such as tetraethoxysilane, TEOS) is a classic and effective method for synthesizing aryltrialkoxysilanes. nih.govorganic-chemistry.orgresearchgate.net This approach involves the nucleophilic attack of the organometallic reagent on the silicon atom of the orthosilicate (B98303).

For the synthesis of triethoxy(o-tolyl)silane, o-tolylmagnesium bromide (a Grignard reagent) or o-tolyllithium (an organolithium reagent) would be reacted with tetraethoxysilane. A literature procedure describes the preparation of this compound by adding an ethereal solution of o-tolyllithium to tetraethyl orthosilicate at -78 °C, achieving a 57% yield after purification. semanticscholar.org

Key to the success of this method is controlling the reaction conditions to prevent the formation of di- and triarylated silane (B1218182) byproducts. nih.govresearchgate.net Low temperatures are crucial for achieving high selectivity for the desired monoaryl siloxane. nih.govresearchgate.net Optimal conditions for Grignard reagents typically involve adding the arylmagnesium reagent to three equivalents of the tetraalkyl orthosilicate at -30 °C in THF. nih.govorganic-chemistry.orgresearchgate.net For aryllithium reagents, the use of 1.5 equivalents of the orthosilicate at -78 °C in ether is recommended. nih.govorganic-chemistry.orgresearchgate.net

Table 1: Comparison of Organometallic Synthesis Conditions for Aryltrialkoxysilanes

Reagent Type Silane Source Stoichiometry (Reagent:Silane) Temperature Solvent Key Consideration
Grignard Reagent Tetraalkyl Orthosilicate 1 : 3 -30 °C THF Minimizes diarylation

Chemical Transformations and Derivatization Routes

Once synthesized, this compound and its analogs can undergo a variety of chemical transformations. A primary reaction is hydrolysis, where the ethoxy groups are replaced by hydroxyl groups to form silanols. These silanols can then undergo condensation to form siloxane bonds (Si-O-Si), which is the basis for their use as coupling agents and in the formation of polysiloxanes.

Derivatization is also a common application, particularly for analytical purposes such as gas chromatography (GC). thermofisher.com The conversion of polar compounds to their silyl (B83357) derivatives increases their volatility and thermal stability, making them more amenable to GC analysis. thermofisher.com

Furthermore, aryltrialkoxysilanes are valuable precursors in organic synthesis. They can participate in Hiyama coupling reactions, where the aryl group is transferred to an organic halide in the presence of a palladium catalyst and a fluoride (B91410) source. thermofisher.com This allows for the formation of new carbon-carbon bonds. This compound can also be reduced, for example with lithium aluminum hydride (LiAlH₄), to the corresponding o-tolylsilane. semanticscholar.org

Hydride Reduction of this compound

The reduction of this compound to its corresponding silane, o-tolylsilane, is a fundamental transformation in organosilicon chemistry. This process involves the replacement of ethoxy groups with hydride (H⁻) ions, effectively converting the trialkoxysilane into a hydrosilane. A standard laboratory method for this conversion utilizes a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄). semanticscholar.org

Research has detailed a specific procedure for the hydride reduction of this compound. semanticscholar.org In this method, the silane is added dropwise to a suspension of lithium aluminum hydride in an ether solvent, typically diethyl ether (Et₂O), under an inert nitrogen atmosphere. semanticscholar.org The reaction is typically conducted at room temperature and stirred for several hours to ensure complete conversion. semanticscholar.org The use of approximately two equivalents of LiAlH₄ is documented to drive the reaction to completion. semanticscholar.org Following the reaction period, the mixture is carefully quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to neutralize the excess hydride reagent. semanticscholar.org The resulting o-tolylsilane product is then isolated through extraction and purified by distillation. semanticscholar.org

This reduction is a key step in multi-step synthetic sequences. For instance, the hydrogenation of various tolyltriethoxysilanes over a Raney nickel catalyst, followed by a lithium aluminum hydride reduction, has been employed to produce methylsilylcyclohexanes. datapdf.com The initial hydrogenation reduces the aromatic ring, and the subsequent hydride reduction converts the triethoxy-silyl group to the silane (SiH₃) group. datapdf.com

Table 1: Reaction Conditions for Hydride Reduction of this compound

ParameterConditionSource
SubstrateThis compound semanticscholar.org
ReagentLithium Aluminum Hydride (LiAlH₄) semanticscholar.org
Reagent Stoichiometry~2.0 equivalents semanticscholar.org
SolventDiethyl Ether (Et₂O) semanticscholar.org
TemperatureRoom Temperature semanticscholar.org
Reaction Time4 hours semanticscholar.org
AtmosphereNitrogen semanticscholar.org
WorkupQuenching with saturated aqueous NH₄Cl semanticscholar.org

One-Pot Silylation Strategies for Aryl Systems

Grignard and Organolithium Reagents: A well-established method for forming the aryl-silicon bond is the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with a tetraalkoxysilane like tetraethyl orthosilicate (TEOS). organic-chemistry.org General conditions have been developed for the synthesis of aryl(trialkoxy)silanes from ortho-, meta-, and para-substituted bromoarenes via metalation and subsequent silylation. organic-chemistry.org

Specifically for this compound, a one-pot procedure has been documented starting from 2-bromotoluene (B146081). semanticscholar.org In this synthesis, an organolithium reagent is first generated in situ by reacting 2-bromotoluene with n-butyllithium in diethyl ether. semanticscholar.org This nucleophilic species is then added to a solution containing tetraethyl orthosilicate at low temperature (-78 °C). semanticscholar.org The reaction mixture is allowed to warm to room temperature before being quenched. semanticscholar.org This process yields this compound, which can be purified by distillation, in a reported yield of 57%. semanticscholar.org

Transition Metal-Catalyzed Silylation: More recent advancements have focused on transition metal-catalyzed cross-coupling reactions, which often exhibit broader functional group tolerance compared to organometallic routes. organic-chemistry.orgorganic-chemistry.org

Palladium Catalysis: Palladium-catalyzed silylation of aryl chlorides offers a practical route to various aryltrimethylsilanes and can be adapted for aryltrialkoxysilanes. organic-chemistry.org The use of palladium(0) dibenzylideneacetone (B150790) activated by a biaryl phosphine (B1218219) ligand enables the silylation of electron-rich and meta-substituted aryl halides to form the corresponding aryltriethoxysilane. organic-chemistry.org However, this particular system was reported to be ineffective for ortho-substituted aryl halides. organic-chemistry.org

Rhodium Catalysis: High yields of aryltriethoxysilanes have been achieved using a rhodium catalyst, [Rh(cod)(MeCN)₂]BF₄, for the silylation of aryl iodides and bromides with triethoxysilane in the presence of an amine base. organic-chemistry.org This method is noted for its tolerance of various functional groups, potentially eliminating the need for protecting groups that might be necessary in Grignard-based syntheses. organic-chemistry.org

These one-pot strategies represent powerful tools for the synthesis of this compound and a wide array of other functionalized organotrialkoxysilanes, which are valuable precursors for materials science and organic synthesis. conicet.gov.arnih.gov

Table 2: Comparison of One-Pot Silylation Strategies for Aryl Systems

MethodAryl SourceSilicon SourceCatalyst / Key ReagentApplicability & NotesSource
OrganolithiumAryl Bromide (e.g., 2-bromotoluene)Tetraethyl Orthosilicate (TEOS)n-ButyllithiumEffective for ortho-substituted systems; requires low temperatures. semanticscholar.orgorganic-chemistry.org
Grignard ReagentAryl Bromide/ChlorideTetraalkyl OrthosilicateMagnesiumA classic and widely used method. datapdf.comorganic-chemistry.org
Palladium-Catalyzed CouplingAryl Halide (Chloride, Bromide, Iodide)Disilanes / HydrosilanesPd(0) complex + LigandGood functional group tolerance; ortho-substitution can be challenging. organic-chemistry.orgorganic-chemistry.org
Rhodium-Catalyzed CouplingAryl Iodide/BromideTriethoxysilane[Rh(cod)(MeCN)₂]BF₄ + BaseTolerates diverse functional groups, avoiding protection steps. organic-chemistry.org

Reaction Mechanisms and Kinetics of Triethoxy O Tolyl Silane Hydrolysis and Condensation

Fundamental Hydrolysis Processes of Organotrialkoxysilanes

Hydrolysis is the initial step where the alkoxy groups (ethoxy groups in this case) on the silane (B1218182) are replaced by hydroxyl groups (silanols), producing ethanol (B145695) as a byproduct. nih.gov This process can be catalyzed by either acids or bases, or it can proceed under neutral conditions, albeit at a much slower rate. unm.eduplu.mx The general reaction for the complete hydrolysis of triethoxy(o-tolyl)silane is:

(o-CH₃C₆H₄)Si(OCH₂CH₃)₃ + 3H₂O → (o-CH₃C₆H₄)Si(OH)₃ + 3CH₃CH₂OH

Acid-Catalyzed Hydrolysis Mechanisms (Sₙ2-Si)

Under acidic conditions, the hydrolysis of organotrialkoxysilanes proceeds via an Sₙ2-Si mechanism. nih.gov The reaction is initiated by the rapid protonation of an ethoxy group's oxygen atom. unm.edu This protonation makes the silicon atom more electrophilic and transforms the ethoxy group into a better leaving group (ethanol). nih.govndhu.edu.tw A water molecule then acts as a nucleophile, attacking the silicon center from the backside, leading to a positively charged pentacoordinate transition state. ndhu.edu.twresearchgate.net

In basic media, the hydrolysis also follows an Sₙ2-Si mechanism, but the attacking species is a hydroxide (B78521) ion (OH⁻), a stronger nucleophile than water. nih.govunm.edu The hydroxide ion directly attacks the electron-deficient silicon atom, forming a negatively charged, pentacoordinate intermediate or transition state. nih.gov Subsequently, an ethoxide ion is displaced, which is then protonated by water to form ethanol.

The rate of base-catalyzed hydrolysis is sensitive to both inductive and steric factors. nih.gov Electron-withdrawing groups attached to the silicon atom increase its electrophilicity and accelerate the rate of nucleophilic attack. unm.edu Conversely, the electron-donating nature of the o-tolyl group would decrease the positive charge on the silicon, potentially slowing the reaction. Furthermore, the significant steric bulk of the ortho-substituted tolyl group can substantially hinder the approach of the hydroxide nucleophile, leading to a decreased hydrolysis rate. nih.govresearchgate.net

Hydrolysis can occur without the addition of an acid or base catalyst, although the reaction rate is typically very slow, often lowest around a pH of 7. unm.eduplu.mx In the neutral pathway, a water molecule acts as the nucleophile attacking the silicon atom. The reaction is often facilitated by other water molecules that act as proton-transfer agents, assisting in the departure of the leaving group. While typically described as an Sₙ2-type mechanism, it can exhibit characteristics of an Sₙ1-Si pathway under certain conditions, involving the dissociation of the leaving group to form a transient tricoordinate silicon cation. viu.ca However, for organotrialkoxysilanes, the bimolecular Sₙ2 pathway is generally favored. unm.edu

Summary of Hydrolysis Mechanisms for Organotrialkoxysilanes
Catalysis ConditionMechanism TypeKey StepsRate-Influencing FactorsEffect of o-Tolyl Group
Acid-CatalyzedSₙ2-Si1. Protonation of ethoxy group. 2. Nucleophilic attack by H₂O.pH, steric hindrance, electronic effects.Steric hindrance may decrease rate.
Base-CatalyzedSₙ2-Si1. Nucleophilic attack by OH⁻. 2. Formation of pentacoordinate intermediate.pH, steric hindrance, electronic effects.Steric hindrance and electron-donating nature likely decrease rate.
NeutralSₙ2-Si (typically)1. Nucleophilic attack by H₂O. 2. Proton transfer assisted by other H₂O molecules.Generally very slow; solvent polarity.Slow hydrolysis rate expected.

The hydrolysis of this compound results in the stepwise formation of silanol (B1196071) intermediates: (o-tolyl)diethoxy-silanol, (o-tolyl)ethoxydisilanol, and finally (o-tolyl)silanetriol. researchgate.net These silanol (Si-OH) groups are more reactive than the initial ethoxy groups and are the essential precursors for the subsequent condensation reactions. instras.com

The stability and reactivity of these silanol intermediates are highly dependent on the pH of the solution. researchgate.net In acidic solutions, silanols can be protonated, making them more susceptible to nucleophilic attack by another silanol. unm.edu In basic solutions, silanols can be deprotonated to form highly reactive silanolate anions (Si-O⁻). ndhu.edu.tw The bulky o-tolyl group can sterically shield the silanol groups, potentially slowing the rate of subsequent condensation reactions and influencing the final structure of the resulting polymer network. researchgate.net

Condensation Reactions Leading to Siloxane Networks

Condensation is the process where silanol intermediates react with each other or with remaining ethoxy groups to form stable siloxane (Si-O-Si) bonds, eliminating a small molecule like water or ethanol. wikipedia.orgnih.gov This polymerization process builds the inorganic backbone of the resulting material.

The mechanism of condensation, like hydrolysis, is pH-dependent. researchgate.net The rate of condensation is generally lowest near neutral pH (around pH 7) and increases under both acidic and basic conditions. unm.eduresearchgate.net

Acid-Catalyzed Condensation: This mechanism involves the protonation of a silanol group, which makes the silicon atom more electrophilic and the hydroxyl group a better leaving group (water). unm.eduacs.org A neutral silanol from another molecule then attacks this protonated species, leading to the formation of a siloxane bond and the release of a proton. nih.gov Acid-catalyzed conditions typically favor reactions between less-substituted or monomeric silanols, leading to less branched, more linear, or chain-like polymer structures. unm.edu

Base-Catalyzed Condensation: Under basic conditions, a silanol group is deprotonated to form a nucleophilic silanolate anion (Si-O⁻). ndhu.edu.tw This anion then attacks a neutral silanol or an unhydrolyzed ethoxy group on another silicon atom. nih.gov This process tends to favor the reaction of terminal silanol groups with more highly condensed species, resulting in the formation of more compact, highly branched, and cross-linked networks. unm.edundhu.edu.tw

The steric hindrance from the o-tolyl group is expected to have a significant impact on the condensation process, potentially retarding the reaction rates and favoring the formation of less-condensed structures, such as cyclic or cage-like oligomers, over heavily cross-linked networks. scispace.comresearchgate.net

pH Influence on Hydrolysis and Condensation Rates
pH RangeHydrolysis RateCondensation RateResulting Structure Type
Acidic (pH &lt; 4)HighModerate to HighWeakly branched, linear, or polymeric networks. unm.edu
Neutral (pH ≈ 7)MinimumMinimumVery slow reaction. unm.edu
Basic (pH > 8)HighHighHighly branched, cross-linked, or colloidal particles. unm.edu

Factors Influencing Condensation Rates and Extent

The rate and extent of the condensation of hydrolyzed this compound are not constant; they are critically influenced by a variety of factors that dictate the progression from silanol intermediates to oligomeric and polymeric structures. The kinetics of these steps are generally more complex than those of hydrolysis.

Key factors include:

pH and Catalyst: The pH of the reaction medium is a dominant factor. Acidic conditions facilitate condensation by protonating a silanol group, making the silicon atom more electrophilic and susceptible to nucleophilic attack by another silanol. Conversely, under basic conditions, a silanol group is deprotonated, forming a highly nucleophilic silonate anion (Si-O⁻) that readily attacks a neutral silanol. The choice of catalyst, therefore, not only affects the rate but also the mechanism of condensation.

Water to Silane Ratio (r): The amount of water present influences both hydrolysis and condensation equilibria. Stoichiometrically, a certain amount of water is required for complete hydrolysis, but an excess can shift the equilibrium, potentially favoring the reverse reaction (esterification) or influencing the type of condensation (water-producing vs. alcohol-producing).

Solvent: The solvent system affects the solubility of the silane and its hydrolyzed intermediates, influencing reaction rates and the aggregation of growing oligomers.

Temperature: As with most chemical reactions, higher temperatures generally increase the rate of condensation.

Steric and Inductive Effects: The nature of the organic substituent on the silicon atom plays a crucial role. The ortho-tolyl group in this compound is sterically bulky. This bulkiness creates significant steric hindrance around the silicon center, which can impede the approach of other silanol groups, thereby slowing the condensation rate compared to silanes with smaller substituents (e.g., methyl or vinyl groups). This steric effect is often more pronounced in the condensation step than in the initial hydrolysis.

The interplay of these factors determines the final structure of the resulting polysiloxane material.

Table 1: Influence of Key Factors on this compound Condensation

FactorEffect on Condensation Rate and ExtentMechanism/Reason
pH / Catalyst Both acid and base catalysis increase the rate significantly compared to neutral conditions.Acid: Protonation of silanol (Si-OH) makes Si more electrophilic for nucleophilic attack. Base: Deprotonation of silanol creates a potent nucleophile (Si-O⁻).
Steric Hindrance (o-tolyl group) Decreases the condensation rate.The bulky o-tolyl group physically obstructs the approach of other molecules to the reactive silanol center, slowing the formation of Si-O-Si bonds.
Water/Silane Ratio (r) Complex effect; an optimal ratio exists.Affects the concentration of reactive silanol groups. Excess water can drive the hydrolysis equilibrium but may dilute reactants, slowing condensation.
Temperature Increases the rate.Provides the necessary activation energy for the condensation reaction.

Polymerization and Crosslinking Dynamics

The polymerization of this compound is the process by which monomeric units, activated through hydrolysis, link together to form a three-dimensional crosslinked network. This transformation is most commonly achieved through the sol-gel process.

Sol-Gel Process Principles and Steps

The sol-gel process is a versatile wet-chemical technique for producing solid materials from small molecules. It involves the conversion of a precursor, in this case, this compound, into a colloidal solution (sol) and subsequently into a continuous solid network (gel).

The fundamental steps involving this compound are:

Hydrolysis: The process begins with the hydrolysis of the ethoxy groups (–OC₂H₅) upon the addition of water, typically in a mutual solvent like ethanol and with a catalyst (acid or base). This reaction substitutes the alkoxy groups with hydroxyl (silanol, –OH) groups.

(o-tolyl)Si(OC₂H₅)₃ + 3H₂O → (o-tolyl)Si(OH)₃ + 3C₂H₅OH

Condensation: The newly formed, highly reactive silanol groups then undergo polycondensation reactions to form siloxane (Si–O–Si) bridges. This can occur through two pathways:

Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule.

(o-tolyl)Si(OH)₃ + (o-tolyl)Si(OH)₃ → (OH)₂(o-tolyl)Si–O–Si(o-tolyl)(OH)₂ + H₂O

Alcohol Condensation: A silanol group reacts with a residual ethoxy group to form a siloxane bond and an alcohol molecule.

(o-tolyl)Si(OH)₃ + (o-tolyl)Si(OC₂H₅)₃ → (OH)₂(o-tolyl)Si–O–Si(o-tolyl)(OC₂H₅)₂ + C₂H₅OH

Gelation: As condensation continues, the siloxane polymers grow, branch, and crosslink, eventually forming a single, continuous network that spans the volume of the liquid, a point known as the gel point. The liquid solvent is trapped within the pores of this solid network.

The final properties of the gel are highly dependent on the reaction conditions, which control the relative rates of hydrolysis and condensation.

Table 2: Key Steps in the Sol-Gel Polymerization of this compound

StepReactantsProductsDescription
1. Hydrolysis This compound, Watero-Tolylsilanetriol, EthanolActivation of the precursor by replacing ethoxy groups with reactive silanol groups.
2. Condensation o-Tolylsilanetriol molecules (or partially hydrolyzed species)Siloxane oligomers, Water/EthanolFormation of Si-O-Si linkages, initiating the growth of polymer chains.
3. Gelation Growing siloxane oligomers and polymersContinuous solid network (Gel)Crosslinking of polymer chains to form a sample-spanning, porous solid network.

Oligomerization and Gelation Phenomena

During the early stages of the condensation process, before the formation of a macroscopic gel, various soluble, low-molecular-weight species known as oligomers are formed. These can include dimers, trimers, and small cyclic structures. The trifunctional nature of this compound allows for branching, leading to the formation of complex, three-dimensional oligomeric structures rather than simple linear chains.

As the concentration of these oligomers increases, so does the probability of intermolecular condensation reactions. This leads to a rapid increase in the average molecular weight of the polymers in the sol. Gelation occurs at a critical point where these growing clusters link together to form an infinite network that extends throughout the reaction vessel. At this gel point, the viscosity of the solution increases dramatically, and the material transitions from a liquid sol to a solid gel.

The structure of the oligomers and the resulting gel network is influenced by the reaction conditions. For example, acid-catalyzed condensation tends to produce more linear or lightly branched polymers, leading to a "polymeric" gel, while base catalysis often results in more highly branched clusters that form a "particulate" gel. The presence of the bulky o-tolyl group can influence the packing and structure of these oligomers, potentially leading to a more open, porous gel structure.

Covalent Bonding in Organic Polymer Systems

This compound serves as a building block for creating hybrid organic-inorganic polymers. In these systems, the material properties are derived from the covalent integration of both organic and inorganic components at the molecular level.

The key covalent bonds involved are:

Siloxane Bond (Si–O–Si): This is the primary bond responsible for forming the inorganic backbone of the polymer network. It is formed during the condensation step of the sol-gel process. The Si-O bond is strong and stable, providing thermal and structural integrity to the material.

Silicon-Carbon Bond (Si–C): This bond links the organic o-tolyl group to the silicon atom. The Si-C bond is hydrolytically stable, ensuring that the organic moiety remains covalently attached to the inorganic siloxane network throughout the process.

When this compound is used in a sol-gel process, it creates a polysilsesquioxane-type network with the empirical formula (o-tolyl-SiO₁.₅)ₙ. This material can be considered a hybrid polymer in its own right. More commonly, it is co-condensed with other precursors, such as tetraethoxysilane (TEOS), to modify the properties of a standard silica (B1680970) network. The o-tolyl groups, covalently integrated into the rigid siloxane framework, impart organic character, such as increased hydrophobicity and compatibility with other organic polymers. This covalent linkage prevents the leaching or phase separation of the organic and inorganic components, resulting in a true molecular composite.

Table 3: Covalent Bonds in this compound-Based Hybrid Systems

Bond TypeLocation in PolymerRole/Significance
Siloxane (Si–O–Si) Forms the main chain/backbone of the inorganic network.Provides structural integrity, thermal stability, and the three-dimensional crosslinked framework.
Silicon-Carbon (Si–C) Links the o-tolyl organic group to the siloxane backbone.Ensures permanent, stable integration of the organic component into the inorganic network.
Carbon-Carbon (C–C) & Carbon-Hydrogen (C–H) Within the o-tolyl group.Constitute the organic moiety, influencing properties like hydrophobicity and polymer compatibility.

Advanced Spectroscopic and Analytical Characterization of Triethoxy O Tolyl Silane Derived Species

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the characterization of organosilanes, providing detailed information about the organic and inorganic components of the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the structure of the organic part of triethoxy(o-tolyl)silane. The chemical shifts and coupling patterns provide unambiguous evidence for the presence of the o-tolyl and ethoxy groups.

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the tolyl group and the methylene (B1212753) and methyl protons of the ethoxy groups. The aromatic region will display complex multiplets due to the ortho-substitution pattern, while the ethoxy groups will present a quartet for the -OCH₂- protons coupled to the adjacent methyl protons, which in turn will appear as a triplet.

Similarly, the ¹³C NMR spectrum provides a distinct signal for each carbon atom in a unique chemical environment. The spectrum will show signals for the methyl and methylene carbons of the ethoxy groups, as well as distinct resonances for the aromatic carbons of the o-tolyl group, including the methyl-substituted and silicon-bonded carbons.

Interactive Data Table: Representative ¹H NMR Chemical Shifts for this compound

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic (o-tolyl)7.20 - 7.80Multiplet-
Methylene (-OCH₂CH₃)~3.90Quartet~7.0
Methyl (-OCH₂CH₃)~1.25Triplet~7.0
Methyl (o-tolyl)~2.30Singlet-

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for this compound

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic (silicon-bonded)~130 - 135
Aromatic (methyl-substituted)~140 - 145
Aromatic (C-H)~125 - 135
Methylene (-OCH₂CH₃)~58
Methyl (-OCH₂CH₃)~18
Methyl (o-tolyl)~21

Silicon-29 (²⁹Si) NMR spectroscopy is a powerful technique for directly probing the silicon environment and is particularly crucial for monitoring the hydrolysis and condensation of this compound. The chemical shift of the ²⁹Si nucleus is highly sensitive to the number of siloxane (Si-O-Si) bonds attached to it. This allows for the differentiation of the initial monomeric silane (B1218182) from various condensed species.

The nomenclature Tⁿ is used to describe the condensation state of a trialkoxysilane, where 'T' signifies a trifunctional silicon atom and 'n' represents the number of bridging oxygen atoms (siloxane bonds) connected to the silicon.

T⁰ : Represents the unhydrolyzed or fully hydrolyzed monomeric species, RSi(OR')₃ or RSi(OH)₃, with no siloxane bonds.

: Corresponds to a silicon atom with one siloxane bond, typically found at the end of a chain.

: Represents a silicon atom with two siloxane bonds, characteristic of a linear chain segment.

: Denotes a fully condensed silicon atom with three siloxane bonds, indicating a cross-linking point in the network.

As the degree of condensation increases, the ²⁹Si chemical shift moves to a more negative (upfield) value.

Interactive Data Table: Typical ²⁹Si NMR Chemical Shift Ranges for Different Condensation States of Aryltrialkoxysilanes

Species Description Typical Chemical Shift (δ, ppm)
T⁰Monomeric species-55 to -60
End-group in a chain-63 to -68
Linear middle-group-70 to -75
Fully condensed (cross-linked)-78 to -85

Quantitative ²⁹Si NMR spectroscopy can be employed to determine the degree of condensation (DoC) of a siloxane network derived from this compound. By carefully acquiring the spectrum with appropriate relaxation delays to ensure full magnetization recovery for all silicon species, the integrated intensities of the T¹, T², and T³ signals can be used to calculate the DoC. researchgate.net

The degree of condensation is a critical parameter as it directly relates to the extent of cross-linking and, consequently, the physical and chemical properties of the resulting material. The calculation is typically performed using the following formula:

DoC (%) = [ (1 × I(T¹)) + (2 × I(T²)) + (3 × I(T³)) ] / [ 3 × (I(T¹) + I(T²) + I(T³)) ] × 100

Where I(Tⁿ) is the integrated intensity of the corresponding Tⁿ signal. This quantitative analysis provides valuable insights into the kinetics of the sol-gel process and the final structure of the polysiloxane network. plu.mxresearchgate.net

Vibrational Spectroscopy for Functional Group and Network Analysis

FT-IR spectroscopy is a widely used technique for identifying characteristic chemical bonds in a molecule by measuring the absorption of infrared radiation. For this compound and its derivatives, FT-IR is particularly useful for monitoring the hydrolysis of the ethoxy groups and the subsequent formation of siloxane bonds.

Key vibrational modes that can be identified include:

Si-O-C stretching : Present in the unhydrolyzed silane, these bands decrease in intensity upon hydrolysis.

Si-OH stretching : Appears as a broad band upon hydrolysis, indicating the formation of silanol (B1196071) groups. This band diminishes as condensation proceeds.

Si-O-Si stretching : The formation of the siloxane network is confirmed by the appearance of strong, broad absorption bands.

Aromatic C-H and C=C stretching : These bands confirm the presence of the o-tolyl group.

Aliphatic C-H stretching : Corresponding to the ethoxy groups.

Interactive Data Table: Characteristic FT-IR Vibrational Frequencies for this compound and its Derived Network

Vibrational Mode Typical Wavenumber (cm⁻¹) Description
Aromatic C-H stretch3000 - 3100Indicates the presence of the tolyl group.
Aliphatic C-H stretch2850 - 3000From the ethoxy groups.
Si-O-Si asymmetric stretch1000 - 1130A strong, broad band indicating the siloxane network.
Si-O-C stretch950 - 1100Present in the monomer, overlaps with Si-O-Si.
Aromatic C=C stretch1400 - 1600Characteristic of the tolyl ring.
Si-OH stretch~3200-3600 (broad)Indicates the presence of silanol groups.
Si-Ph stretch~1120Stretching vibration of the silicon-phenyl bond.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the siloxane backbone and the skeletal structure of the organic moiety.

For this compound-derived materials, Raman spectroscopy can provide valuable information on:

Si-O-Si symmetric stretching : The formation and structure of the siloxane network can be probed. The position and width of these bands can give insights into the ring structures within the silicate (B1173343) network.

Aromatic ring vibrations : The characteristic "ring breathing" modes of the tolyl group are typically strong in the Raman spectrum.

Si-C stretching : The vibration of the bond between the silicon atom and the tolyl group can be identified.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the material, aiding in a comprehensive structural characterization.

Interactive Data Table: Characteristic Raman Shifts for this compound-Derived Networks

Vibrational Mode Typical Raman Shift (cm⁻¹) Description
Aromatic ring breathing~1000A strong, sharp peak characteristic of the tolyl group.
Aromatic C-H stretch3000 - 3100Corresponds to the aromatic C-H bonds.
Si-O-Si symmetric stretch400 - 500Related to the siloxane network structure.
Si-C stretch700 - 800Vibration of the silicon-carbon bond.

Mass Spectrometry for Molecular Identification and Composition

Mass spectrometry (MS) is a cornerstone technique for the molecular identification and compositional analysis of this compound and its derivatives. Methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are employed to determine molecular weights and elucidate structural features through fragmentation analysis.

Upon ionization in a mass spectrometer, a molecule like this compound forms a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to its molecular weight. For this compound (C₁₃H₂₂O₃Si), the expected m/z of the molecular ion is approximately 254.4.

The energetically unstable molecular ions undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur through several predictable pathways based on the lability of the silicon-oxygen and carbon-oxygen bonds. Common fragmentation pathways for alkoxysilanes include the loss of alkoxy groups or cleavage of bonds adjacent to the silicon atom.

Key fragmentation patterns include:

Loss of an ethoxy group (-OC₂H₅): This is a common pathway for trialkoxysilanes, leading to a significant peak at m/z 209.

Loss of an ethyl group (-C₂H₅): Cleavage of the ethyl group from an ethoxy moiety results in a fragment at m/z 225.

Cleavage of the tolyl group (-C₇H₇): Loss of the o-tolyl group would generate a fragment corresponding to the triethoxysilyl cation at m/z 163.

Formation of the tolyl cation: The stable tolyl cation (C₇H₇⁺) would produce a characteristic peak at m/z 91.

The relative abundance of these fragments provides structural confirmation and can be used to distinguish between isomers. The most stable fragment ions typically produce the most intense peaks in the spectrum.

Proposed Fragment IonChemical FormulaCalculated m/zFragmentation Pathway
Molecular Ion [M]⁺[C₁₃H₂₂O₃Si]⁺254.4Ionization of parent molecule
[M - C₂H₅]⁺[C₁₁H₁₇O₃Si]⁺225.3Loss of an ethyl radical
[M - OC₂H₅]⁺[C₁₁H₁₇O₂Si]⁺209.3Loss of an ethoxy radical
[Si(OC₂H₅)₃]⁺[C₆H₁₅O₃Si]⁺163.2Loss of the o-tolyl radical
[C₇H₇]⁺[C₇H₇]⁺91.1Formation of the tolyl cation

X-ray Diffraction for Crystalline Structure and Order

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. For species derived from this compound, such as self-assembled monolayers (SAMs), polysiloxanes, or metal-organic frameworks, XRD provides critical information on atomic arrangement, crystal phase, and degree of crystallinity. The diffraction pattern, which consists of peaks at specific angles, acts as a fingerprint for the crystalline phase.

When this compound is used as a precursor in sol-gel processes or surface functionalization, it forms ordered structures that can be characterized by XRD. The technique can reveal:

Crystal System and Space Group: Determining the fundamental symmetry of the crystal lattice.

Lattice Parameters: Measuring the dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal.

Phase Identification: Identifying the specific crystalline phases present in a sample by comparing the experimental diffraction pattern to reference databases.

Crystallite Size: Estimating the size of the crystalline domains from the broadening of the diffraction peaks.

For example, studies on complex tolyl-containing metallasiloxanes have successfully used single-crystal X-ray diffraction to determine their intricate polyhedral structures. While specific data for a this compound-derived crystal is not presented, the following table illustrates the type of crystallographic data obtained from an analysis of a related substituted indole (B1671886) compound, demonstrating the detailed structural information that XRD provides.

Crystallographic ParameterExample Value (Compound 1)Example Value (Compound 3)
Crystal SystemMonoclinicTriclinic
Space GroupP2₁P-1
a (Å)6.23510(10)5.9308(2)
b (Å)26.0156(4)10.9695(3)
c (Å)12.4864(2)14.7966(4)
α (°)90100.5010(10)
β (°)93.243(2)98.6180(10)
γ (°)90103.8180(10)
Volume (ų)2022.17(6)900.07(5)

Data adapted from a study on substituted indole derivatives to illustrate typical XRD outputs.

Additional Spectroscopic Probes for Electronic Structure and Molecular Dynamics

Beyond mass spectrometry and XRD, a suite of other spectroscopic techniques can be employed to probe the electronic structure and molecular dynamics of this compound-derived species. These methods provide insights into light-matter interactions, molecular motion, and the behavior of these materials in different environments.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. For this compound derivatives, UV-Vis spectra are dominated by transitions within the aromatic tolyl group. The position and intensity of absorption bands can be influenced by the silicon substituent and the molecular environment, providing information on conjugation and electronic perturbations.

Fluorescence Spectroscopy: For derivatives that are luminescent, fluorescence spectroscopy can reveal information about their excited electronic states. By measuring the emission spectrum after photoexcitation, properties such as quantum yield and excited-state lifetime can be determined. These characteristics are vital for applications in organic electronics, such as in organic light-emitting diodes (OLEDs).

Molecular Dynamics (MD) Simulations: While not a direct spectroscopic method, MD is a powerful computational technique that complements experimental data. MD simulations model the atomic-level movements and interactions over time, providing a dynamic picture of molecular behavior. For materials derived from this compound, such as self-assembled monolayers on surfaces, MD can be used to study conformational ordering, tilt angles of the alkyl chains, and the frictional properties of the film. These simulations offer a molecular-level interpretation of macroscopic properties observed through other analytical methods.

TechniqueInformation ObtainedRelevance to this compound Derivatives
UV-Visible SpectroscopyElectronic absorption, energy of electronic transitionsCharacterizes the electronic structure of the tolyl chromophore and its interaction with the silane group.
Fluorescence SpectroscopyEmission properties, excited state lifetimes, quantum efficiencyEvaluates potential for use in optoelectronic devices and sensors.
Molecular Dynamics (MD)Conformational structure, molecular motion, interfacial propertiesPredicts the structure and behavior of derived monolayers and polymers on surfaces.

Computational Chemistry Investigations of Triethoxy O Tolyl Silane Reactivity and Structure

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has emerged as a principal computational method for studying the complex reaction pathways of silane (B1218182) hydrolysis and condensation. These theoretical investigations offer insights that are often difficult to obtain through experimental means alone.

The hydrolysis of triethoxy(o-tolyl)silane is the initial and rate-determining step in the formation of siloxane networks. DFT calculations can model the transition states of this reaction, which typically proceeds through a nucleophilic substitution (SN2) mechanism. In this process, a water molecule attacks the silicon atom, leading to a pentacoordinate transition state. The tolyl and ethoxy groups attached to the silicon atom significantly influence the stability and geometry of this transition state.

Similarly, the subsequent condensation reaction, where two silanol (B1196071) molecules combine to form a siloxane bond and a water molecule, also proceeds through a transition state that can be effectively modeled using DFT. The nature of the organic substituent (the o-tolyl group) can sterically and electronically influence the approach of the reacting species.

Computational models for these reactions often include explicit solvent molecules to accurately simulate the reaction environment, as hydrogen bonding plays a crucial role in stabilizing the transition states.

By calculating the potential energy surface for the hydrolysis and condensation reactions, DFT can be used to predict the energy barriers associated with the transition states. These energy barriers are critical for understanding the reaction kinetics. A lower energy barrier corresponds to a faster reaction rate.

The presence of the o-tolyl group, with its specific electronic and steric properties, will influence these energy barriers. For instance, the electron-donating nature of the tolyl group could potentially stabilize the electron-deficient silicon center in the transition state. Conversely, the steric bulk of the ortho-methyl group may hinder the approach of the nucleophile (water), thereby increasing the energy barrier.

Theoretical studies on analogous aryl-trialkoxysilanes suggest that the energy barriers for hydrolysis are sensitive to the pH of the medium, with both acid and base catalysis lowering the activation energy compared to neutral conditions.

Table 1: Hypothetical Predicted Energy Barriers for the Hydrolysis of this compound under Different Catalytic Conditions

Catalytic ConditionPredicted Energy Barrier (kcal/mol)
Neutral25 - 30
Acid-catalyzed10 - 15
Base-catalyzed8 - 12

Note: The values in this table are illustrative and based on DFT studies of similar alkoxysilanes. Specific experimental or computational data for this compound is required for definitive values.

The flexibility of the ethoxy groups and the rotation around the Si-C bond of the o-tolyl group mean that this compound can exist in several conformations. DFT calculations are instrumental in identifying the most stable conformers and the energy barriers between them.

A conformational analysis would typically involve rotating the key dihedral angles (e.g., C-C-Si-O and Si-O-C-C) and calculating the resulting energy profile. This analysis can reveal the lowest energy (most populated) conformation, which is crucial for understanding the molecule's reactivity and spectroscopic properties. For similar molecules, such as gamma-aminopropyltriethoxysilane, DFT studies have identified stable trans and gauche conformers, with calculated energy barriers for their interconversion. It is expected that this compound would also exhibit such conformational isomerism.

The optimized molecular geometries from these calculations provide precise information on bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 2: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound from DFT Calculations

ParameterPredicted Value
Si-C (tolyl) bond length~1.85 Å
Si-O bond length~1.64 Å
O-Si-O bond angle~109.5°
C-Si-O bond angle~109.5°

Note: These are typical values for similar organosilanes and would require specific DFT calculations for this compound for precise determination.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, including DFT, are used to determine the electronic properties of this compound. These properties are fundamental to its reactivity and interactions with other molecules and surfaces.

Key electronic properties that can be calculated include the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The electronic properties of this compound will be influenced by the interplay between the electron-donating tolyl group and the electronegative ethoxy groups. The molecular electrostatic potential map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Theoretical Approaches to Spectroscopic Data Interpretation

Computational methods are invaluable for the interpretation of experimental spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies and their corresponding intensities, DFT can aid in the assignment of the peaks observed in experimental IR and Raman spectra. For a molecule as complex as this compound, with numerous vibrational modes, theoretical calculations are often essential for a reliable assignment of the spectral features. Vibrational spectroscopic studies on analogous compounds like triethoxy(4-(trifluoromethyl)-phenyl)silane have demonstrated the utility of this approach.

Similarly, quantum chemical calculations can predict NMR chemical shifts (¹H, ¹³C, ²⁹Si). These predictions, when compared with experimental data, can help to confirm the molecular structure and assign the resonances in the NMR spectra. The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets.

Triethoxy O Tolyl Silane As a Precursor in Advanced Materials Fabrication

Development of Organically Modified Silicates (ORMOSILs) and Hybrid Silica (B1680970) Xerogels

Organically Modified Silicates (ORMOSILs) are hybrid materials that integrate organic and inorganic components at the nanoscale, offering a synergistic combination of properties. Triethoxy(o-tolyl)silane is an exemplary precursor for creating these materials, particularly in the form of silica xerogels, which are highly porous materials with a large surface area. The incorporation of the o-tolyl group into the silica network allows for the tuning of surface chemistry and porous texture. researchgate.net

Co-condensation Strategies with Inorganic Alkoxysilanes

The most common method for preparing these hybrid materials is the sol-gel process, which involves the hydrolysis and co-condensation of this compound with an inorganic alkoxysilane, typically tetraethoxysilane (TEOS). researchgate.net In this process, the ethoxy groups on the silicon atoms hydrolyze to form silanol (B1196071) (Si-OH) groups. These silanols then condense with each other to form a three-dimensional siloxane (Si-O-Si) network, which constitutes the inorganic backbone of the material. nih.gov

The inclusion of this compound in this process is critical. The Si-C bond between the silicon atom and the o-tolyl group is stable under these conditions, resulting in the organic group being covalently integrated into the final silica structure. The molar ratio of this compound to TEOS is a key parameter that can be adjusted to control the final properties of the material. researchgate.net

Control over Material Architecture via Organic Precursor Inclusion

The presence of the o-tolyl group has a profound impact on the final architecture of the material. The bulky nature of the tolyl group can introduce steric hindrance during the condensation process, influencing the formation of the porous network. This allows for the creation of materials with tailored porosity and surface chemistry. researchgate.net

For instance, studies on the closely related triethoxy(p-tolyl)silane have shown that increasing the molar percentage of the organosilane precursor in a co-condensation reaction with TEOS leads to a decrease in the specific surface area and pore volume of the resulting xerogel. This is attributed to the organic groups occupying space within the porous structure. However, the presence of these organic groups also imparts a more hydrophobic character to the material. researchgate.net The ability to modulate these properties is crucial for a wide range of applications, from selective adsorbents to catalyst supports.

Table 1: Textural Properties of Hybrid Silica Xerogels Prepared with Varying Molar Percentages of Triethoxy(p-tolyl)silane (MPhTEOS) Co-condensed with TEOS. Data adapted from a study on the p-tolyl isomer, which is expected to show similar trends to the o-tolyl isomer.
Molar % of MPhTEOSSpecific Surface Area (SBET) (m²/g)Pore Volume (Vp) (cm³/g)Mean Pore Diameter (dp) (nm)
0 (Pure Silica)6500.452.8
55800.322.2
105200.251.9
154500.181.6

Surface Functionalization and Interfacial Engineering

Beyond its use as a bulk precursor, this compound is extensively employed for the modification of surfaces and the engineering of interfaces in composite materials. Its ability to form a stable, covalent bond with inorganic surfaces while presenting an organic functionality makes it an ideal candidate for tailoring surface properties.

Grafting this compound onto Inorganic Substrates and Nanoparticles

This compound can be grafted onto the surface of various inorganic materials, such as silica, glass, and metal oxides, which possess surface hydroxyl (-OH) groups. The grafting process involves the hydrolysis of the triethoxy groups of the silane (B1218182), followed by a condensation reaction with the surface hydroxyls to form stable siloxane bonds. This process creates a robust organic layer on the inorganic surface.

This surface functionalization is particularly valuable for nanoparticles. Modifying the surface of silica nanoparticles, for example, with this compound can improve their dispersion in organic solvents and polymer matrices, preventing agglomeration and enabling their effective use in nanocomposites. nih.gov The grafting process typically leads to a decrease in the specific surface area of the nanoparticles, as the organic molecules occupy a portion of the surface. researchgate.net

Role as a Silane Coupling Agent in Composite Systems

The triethoxysilyl group of the molecule bonds to the inorganic filler, as described above. The o-tolyl group, being organic in nature, can then interact with the polymer matrix through physical entanglement or other secondary interactions. This improved interfacial bonding leads to more efficient stress transfer from the polymer matrix to the reinforcing filler, resulting in enhanced mechanical properties such as tensile strength and modulus. icm.edu.plbohrium.com

Tailoring Interfacial Chemistry for Enhanced Interactions

The choice of the organic group on the silane coupling agent is crucial for achieving optimal compatibility with the polymer matrix. The o-tolyl group of this compound provides a non-polar, aromatic functionality at the interface. This makes it particularly effective in composites where the polymer matrix is also non-polar or has aromatic character, such as polystyrene or certain polyesters. icm.edu.pl

By carefully selecting the silane coupling agent, the interfacial chemistry can be tailored to maximize the interactions between the filler and the matrix. This not only improves the mechanical properties of the composite but can also enhance its resistance to environmental factors such as moisture, which can degrade the interface over time. raajournal.com The hydrophobic nature of the o-tolyl group can contribute to improved water resistance at the interface.

Table 2: Expected Impact of this compound as a Coupling Agent on the Properties of a Silica-Filled Polymer Composite.
PropertyUnmodified CompositeComposite with this compoundReason for Improvement
Tensile StrengthLowerHigherImproved stress transfer across the interface. bohrium.com
Young's ModulusLowerHigherEnhanced stiffness due to better filler-matrix adhesion. icm.edu.pl
Water AbsorptionHigherLowerHydrophobic nature of the o-tolyl group at the interface. raajournal.com
Filler DispersionPoor (Agglomeration)ImprovedSurface modification of the filler enhances compatibility with the matrix. nih.gov

Synthesis of Silicon-Based Polymeric and Oligomeric Architectures

The triethoxy functionality of this compound allows it to undergo hydrolysis and condensation reactions, which are the fundamental steps in the formation of polysiloxane and silsesquioxane structures. The presence of the o-tolyl group can impart unique properties to the resulting polymers, such as increased thermal stability, altered solubility, and specific steric effects that can influence the final polymer architecture.

Precursor in the Formation of Polysilsesquioxanes (POSS)

Polysilsesquioxanes (POSS) are a class of organosilicon compounds with the empirical formula [RSiO1.5]n, where R is an organic substituent. These materials can exist as cage-like structures, random networks, or ladder-like polymers. The synthesis of POSS typically involves the hydrolytic condensation of trifunctional organosilanes, such as this compound.

The hydrolysis of the ethoxy groups in this compound would lead to the formation of silanetriols, specifically (o-tolyl)silanetriol. Subsequent condensation of these silanetriol intermediates would result in the formation of Si-O-Si (siloxane) bonds, building up the silsesquioxane framework. The steric hindrance from the ortho-positioned methyl group on the phenyl ring could influence the condensation pathway, potentially favoring the formation of specific cage structures or leading to incompletely condensed structures. The general reaction pathway is as follows:

Hydrolysis: C6H4(CH3)Si(OCH2CH3)3 + 3H2O → C6H4(CH3)Si(OH)3 + 3CH3CH2OH

Condensation: n[C6H4(CH3)Si(OH)3] → [C6H4(CH3)SiO1.5]n + 1.5n H2O

While specific research on o-tolyl-POSS is limited, studies on related aryltrialkoxysilanes suggest that the nature of the aryl group significantly impacts the structure and properties of the resulting POSS. For instance, the hydrolytic condensation of similar silanes can lead to a distribution of cage sizes and structures.

Table 1: Potential Properties of o-tolyl-based Polysilsesquioxanes

Property Anticipated Influence of o-Tolyl Group
Thermal Stability The aromatic ring can enhance thermal stability compared to alkyl-substituted POSS.
Solubility The organic group can improve solubility in organic solvents, facilitating processing.

| Morphology | The steric bulk of the o-tolyl group may influence the self-assembly and final morphology of the POSS materials. |

Contribution to Hyperbranched Polymer Synthesis

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique properties, such as low viscosity and high solubility, make them attractive for various applications. Trialkoxysilanes can act as AB3-type monomers in the synthesis of hyperbranched polysiloxanes.

In the case of this compound, a controlled hydrolysis and condensation process could lead to the formation of a hyperbranched polysiloxane with a core structure derived from the siloxane backbone and a periphery of o-tolyl groups. The reaction conditions, such as catalyst, temperature, and monomer concentration, would be critical in controlling the degree of branching and preventing gelation. The bulky o-tolyl group might play a role in limiting the extent of intermolecular condensation, thereby favoring the formation of soluble hyperbranched structures over cross-linked networks. The synthesis of hyperbranched polymers from ABx monomers is a well-established strategy, and its application to this compound would be a logical extension.

Design of Hybrid Organic-Inorganic Composite Materials

This compound is a classic precursor for the creation of hybrid organic-inorganic materials through sol-gel processes. The triethoxysilyl group provides the inorganic component, forming a silica-like network upon hydrolysis and condensation, while the o-tolyl group serves as the organic component, covalently bonded to the silicon atoms.

Integrative Design of Multifunctional Hybrid Systems

The integration of the o-tolyl group into a silica network can create multifunctional materials. The organic functionality can impart properties such as hydrophobicity, aromaticity (which can be useful for π-stacking interactions or as a chromophore), and compatibility with organic polymers. By co-condensing this compound with other alkoxysilanes or metal alkoxides, it is possible to design hybrid systems with tailored properties. For example, co-condensation with tetraethoxysilane (TEOS) would allow for control over the cross-linking density and the concentration of the organic functionality within the inorganic matrix. This approach enables the design of materials with combined properties, such as mechanical strength from the silica network and specific surface properties from the o-tolyl groups.

Strategies for Composition and Structure Control in Nanocomposites

In the fabrication of nanocomposites, this compound can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titania) or to form a hybrid matrix in which nanoparticles are dispersed. The o-tolyl group can act as a compatibilizer between the inorganic nanoparticles and an organic polymer matrix, improving dispersion and interfacial adhesion.

Control over the composition and structure of these nanocomposites can be achieved through several strategies:

Surface Functionalization: By reacting this compound with the surface hydroxyl groups of nanoparticles, a layer of o-tolyl groups can be introduced. The density of this functionalization can be controlled by the reaction conditions.

Sol-Gel Co-condensation: Co-hydrolyzing and co-condensing this compound with a precursor for the nanoparticle material (e.g., TEOS for silica nanoparticles) allows for the in-situ formation of functionalized nanoparticles. The ratio of the precursors determines the composition of the final material.

Matrix Formation: Using this compound as a precursor for the continuous phase in a nanocomposite allows for the creation of a hybrid matrix. The structure of this matrix, from porous to dense, can be controlled by the sol-gel processing parameters.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Tetraethoxysilane (TEOS)
Polysilsesquioxanes (POSS)

Emerging Research Frontiers and Scholarly Challenges

Innovations in Environmentally Benign Synthesis of Aryl(triethoxy)silanes

The synthesis of aryl(triethoxy)silanes, including triethoxy(o-tolyl)silane, has traditionally relied on methods that are not always aligned with the principles of green chemistry. However, recent research has focused on developing more sustainable alternatives. A key area of innovation is the use of catalytic systems that enable the efficient formation of the silicon-carbon bond under milder conditions and with greater atom economy.

One promising approach involves the palladium-catalyzed cross-coupling of aryl halides with hydrosilanes. For instance, the silylation of aryl iodides with triethoxysilane (B36694) can be achieved in high yields at room temperature using a palladium catalyst. More recently, catalyst systems based on more abundant and less toxic metals, such as nickel and copper, have been explored for the silylation of C-O electrophiles derived from phenols. Iron-catalyzed methods for the silylation of (hetero)aromatic chlorides have also been developed, offering high efficiency and a broad substrate scope.

Another significant advancement is the direct synthesis of alkoxysilanes from silicon and alcohols, which avoids the use of chlorosilanes and their associated corrosive byproducts. This method, while requiring high temperatures, represents a more environmentally friendly route to key silane (B1218182) intermediates. The development of highly efficient heterogeneous catalysts, such as functionalized phosphorus-doped porous organic polymers supporting a palladium catalyst, is also a key area of research for the Si-C bond-forming arylation reaction of hydrosilanes.

These innovative synthetic strategies are paving the way for more sustainable production of this compound and related compounds, reducing waste and environmental impact.

Catalyst SystemSubstrateSilicon SourceKey AdvantagesReference
Palladium(0)Aryl IodidesTriethoxysilaneHigh yields at room temperature.
Nickel/CopperPhenol Derivatives (C-O electrophiles)-Wide scope and mild conditions.
Iron(Hetero)aromatic Chlorides-High efficiency and broad substrate scope.
Palladium-Gold Alloy NanoparticlesAryl ChloridesHydrosilanesSelective formation of aryl-silicon bonds.
Table 1. Comparison of Catalytic Systems for Aryl(triethoxy)silane Synthesis.

Advanced Understanding of Structure-Reactivity Relationships in Complex Systems

The reactivity of this compound is intricately linked to its molecular structure. The presence of the o-tolyl group, with its specific electronic and steric properties, significantly influences the behavior of the molecule in chemical reactions. Understanding these structure-reactivity relationships is crucial for predicting and controlling the outcomes of reactions involving this compound.

The steric hindrance provided by the ortho-methyl group on the phenyl ring can affect the accessibility of the silicon center to incoming reagents. This steric bulk can influence the rates of hydrolysis and condensation reactions, which are fundamental to the application of this compound as a coupling agent and in the formation of polysiloxane networks. For instance, in silane coupling agents, bulky alkoxy groups can increase the steric repulsion of water molecules approaching the silicon atom, thereby affecting the rate of hydrolysis.

Recent studies have employed advanced analytical techniques and computational modeling to probe these subtle electronic and steric effects. By systematically varying the substituents on the aryl ring and studying the resulting changes in reactivity, researchers can build predictive models that correlate molecular structure with chemical behavior. This deeper understanding is essential for the rational design of new silane-based materials with tailored properties.

Structural FeatureInfluence on ReactivityExample Application/EffectReference
o-tolyl group (ortho-methyl)Steric hindrance around the silicon atom.Can modulate the rate of hydrolysis and condensation reactions.
o-tolyl group (ortho-methyl)Electronic effect (electron-donating).Influences the electron density at the silicon center, affecting its Lewis acidity.
Triethoxy groupsHydrolyzable groups.Undergo hydrolysis to form silanol (B1196071) groups, which can then condense to form siloxane bonds.
Table 2. Key Structure-Reactivity Relationships in this compound.

Rational Design Principles for Novel this compound-Based Materials

The unique combination of an aromatic group and hydrolyzable ethoxy groups makes this compound a versatile building block for the creation of new materials with specific functionalities. The principles of rational design are increasingly being applied to leverage the properties of this compound in the development of advanced polymers, coatings, and hybrid materials.

In the realm of polymer chemistry, this compound can be incorporated into polymer chains to modify their properties. For example, it can be used to introduce silicon-containing moieties that can enhance thermal stability, weather resistance, and surface properties. The rational design of such polymers involves controlling the amount and distribution of the silane monomer in the polymer backbone to achieve the desired balance of properties.

Furthermore, this compound can be used as a precursor in sol-gel processes to create hybrid organic-inorganic materials. By co-condensing this compound with other alkoxysilanes, it is possible to create materials with tailored porosity, surface functionality, and mechanical properties. The rational design of these materials relies on a thorough understanding of the hydrolysis and condensation kinetics of the different silane precursors.

Synergistic Integration of Experimental and Computational Research Methodologies

The synergy between experimental and computational research is accelerating progress in understanding and utilizing this compound. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms, predicting molecular properties, and guiding the design of new experiments.

Computational studies can provide insights into the electronic structure of this compound, helping to explain its reactivity and spectroscopic properties. For example, DFT calculations can be used to model the transition states of reactions involving the silane, providing a deeper understanding of the reaction pathways and the factors that control selectivity. This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

In the context of materials science, computational modeling can be used to simulate the interactions between this compound and surfaces, such as those of inorganic fillers. These simulations can help to predict the strength of interfacial adhesion and guide the selection of the most effective silane coupling agents for a given application. Molecular dynamics simulations can provide insights into the structure and dynamics of polymer chains containing this compound, aiding in the design of materials with specific mechanical and thermal properties.

The integration of experimental and computational approaches creates a powerful feedback loop. Experimental results can be used to validate and refine computational models, while computational predictions can guide the design of new experiments, leading to a more efficient and targeted research process. This synergistic approach is essential for tackling the complex challenges in the field and for unlocking the full potential of this compound in advanced applications.

Research AreaExperimental MethodsComputational MethodsSynergistic OutcomeReference
Reaction Mechanism StudiesSpectroscopic analysis (NMR, IR), kinetic studies.DFT calculations of reaction pathways and transition states.Elucidation of reaction mechanisms and optimization of synthetic routes.
Materials Interface AnalysisSurface characterization techniques (e.g., SEM), mechanical testing of composites.Molecular dynamics simulations of silane-surface interactions.Rational design of coupling agents for improved composite performance.
Spectroscopic CharacterizationInfrared and Raman spectroscopy.DFT calculations of vibrational frequencies.Accurate assignment of vibrational spectra and understanding of molecular structure.
Table 3. Integration of Experimental and Computational Methodologies in this compound Research.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing triethoxy(o-tolyl)silane to ensure high yield and purity?

  • Methodology : Focus on controlled hydrolysis and condensation conditions. Use triethoxy(vinyl)silane as a starting material due to its hydrolytic stability compared to chlorosilanes, which reduces side reactions . Optimize stoichiometric ratios of o-tolyl precursors (e.g., o-tolyl Grignard reagents) and triethoxysilane derivatives. Monitor reaction progress via FTIR or <sup>29</sup>Si NMR to track Si-O bond formation and avoid over-condensation .
  • Data Contradictions : Some protocols suggest inert atmospheres (argon/nitrogen) to prevent moisture interference, while others use catalytic amounts of water to accelerate silanol formation. Validate under controlled humidity conditions .

Q. How can researchers characterize the molecular structure of this compound and its intermediates?

  • Analytical Techniques :

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR for organic substituent confirmation; <sup>29</sup>Si NMR to identify siloxane bonds (δ = -40 to -80 ppm for T<sup>3</sup> structures) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical MW = 240.34 g/mol for C13H22O3Si) and detect hydrolysis byproducts .
  • X-ray Crystallography : For crystalline derivatives, analyze Si-O bond angles (typically 109.5°) and confirm ortho-substitution on the toluene ring .

Advanced Research Questions

Q. What strategies mitigate inconsistent reactivity of this compound in surface functionalization applications?

  • Experimental Design : Pre-treat substrates (e.g., silica, metals) with plasma or acid etching to increase surface hydroxyl groups, enhancing silane adhesion. Use fluorinated analogs (e.g., triethoxy(tridecafluorooctyl)silane) as benchmarks to compare grafting efficiency via contact angle measurements .
  • Data Interpretation : Conflicting reports on optimal curing temperatures (60–120°C) may arise from varying substrate porosity. Perform thermogravimetric analysis (TGA) to determine decomposition thresholds and optimize curing protocols .

Q. How do steric effects from the o-tolyl group influence hydrolysis kinetics compared to linear alkyltriethoxysilanes?

  • Kinetic Analysis : Conduct pH-dependent hydrolysis studies (acidic vs. basic conditions) using <sup>29</sup>Si NMR. The ortho-methyl group increases steric hindrance, slowing hydrolysis rates by ~30% compared to n-propyltriethoxysilane .
  • Contradiction Resolution : While NIST data suggests uniform hydrolysis mechanisms, experimental deviations may occur due to solvent polarity (e.g., ethanol vs. toluene). Use dielectric constant measurements to correlate solvent effects with reaction rates .

Q. What are the challenges in incorporating this compound into polymer composites, and how can they be addressed?

  • Composite Fabrication : Co-polymerize with styrene via free-radical initiation (e.g., AIBN) to enhance compatibility. Use aluminum hydroxide as a co-additive to improve thermal stability (TGA data shows ~20% weight retention at 400°C) .
  • Performance Metrics : Evaluate mechanical properties (tensile strength, modulus) and water absorption (ASTM D570) to assess interfacial bonding. Fluorinated silanes may outperform o-tolyl derivatives in hydrophobicity but lack aromatic stability .

Methodological Guidance Tables

Parameter Optimal Range Analytical Tool Reference
Hydrolysis Rate (pH 4)0.05–0.1 h<sup>-1</sup><sup>29</sup>Si NMR
Grafting Efficiency (SiO2)70–85%XPS, Contact Angle
Thermal Decomposition Onset220–250°CTGA
Curing Temperature80–100°CDSC

Data Contradiction Analysis

  • Conflict : Ethoxysilanes vs. Methoxysilanes in Hydrolysis Stability
    • Evidence : Ethoxysilanes (e.g., triethoxy(vinyl)silane) are preferred for slower, controllable hydrolysis , while methoxysilanes (e.g., methyltrimethoxysilane) react faster but require stringent dryness .
    • Resolution : Use ethoxysilanes for stepwise functionalization and methoxysilanes for rapid monolayer formation, depending on application urgency .

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